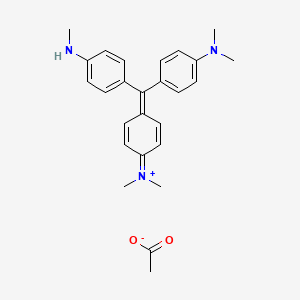
(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl violet is a family of organic compounds primarily used as dyes. These compounds are known for their vibrant purple color, which can be adjusted by altering the number of attached methyl groups. Methyl violet is widely used in textiles, paints, inks, and as a hydration indicator for silica gel . It was first synthesized in 1861 by Lauth and has since found applications in various fields, including biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl violet is synthesized through the oxidation of dimethylphenylamine with copper (II) chloride . The process involves the following steps:
- Dissolve 2 grams of Methyl Violet 10B powder dye in 20 milliliters of 95% alcohol solution.
- Dissolve 0.8 grams of ammonium oxalate in 80 milliliters of distilled water.
- Mix the two solutions and let them set for 24 hours before filtering .
Industrial Production Methods: In industrial settings, methyl violet is produced in large quantities for textile and paper dyeing. The production process involves the same basic steps but on a larger scale, ensuring consistency and quality of the dye .
Chemical Reactions Analysis
Types of Reactions: Methyl violet undergoes various chemical reactions, including:
Oxidation: The dye is synthesized through the oxidation of dimethylphenylamine.
Reduction: Methyl violet can be reduced to leuco-methyl violet, a colorless compound.
Substitution: The dye can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Copper (II) chloride is commonly used in the synthesis of methyl violet.
Reducing Agents: Sodium borohydride can be used to reduce methyl violet to its leuco form.
Substituting Agents: Various organic reagents can be used to introduce new functional groups into the dye molecule.
Major Products Formed:
Leuco-methyl violet: A colorless compound formed through the reduction of methyl violet.
Substituted Methyl Violet: Compounds with different functional groups replacing one or more methyl groups.
Scientific Research Applications
Methyl violet has a wide range of applications in scientific research:
Biological Stain: It is used as a biological stain for chromosomes, chromatin, and nucleoli.
Chemical Indicator: Methyl violet serves as a pH indicator in various chemical reactions.
Photocatalytic Studies: The dye is used in studies involving the photodegradation of organic compounds.
Medical Applications: Methyl violet has antibacterial, antifungal, and anthelmintic properties, making it useful in medical research.
Mechanism of Action
Methyl violet exerts its effects through several mechanisms:
Comparison with Similar Compounds
Methyl violet is part of a family of compounds that include:
Crystal Violet (Methyl Violet 10B): Known for its use as a histological stain and in Gram’s method of classifying bacteria.
Methyl Violet 6B: A darker blue dye compared to Methyl Violet 2B.
Methyl Violet 2B: A lighter purple dye used in various applications.
Uniqueness: Methyl violet stands out due to its strong tinting strength and versatility in various applications, from biological staining to industrial dyeing .
Properties
CAS No. |
84434-47-9 |
|---|---|
Molecular Formula |
C24H28N3.C2H3O2 C26H31N3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C24H27N3.C2H4O2/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;1-2(3)4/h6-17H,1-5H3;1H3,(H,3,4) |
InChI Key |
QLHKOYRLMLXSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


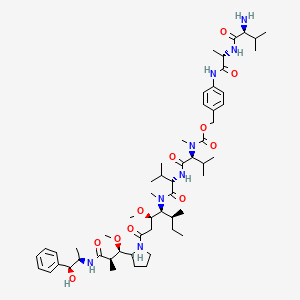
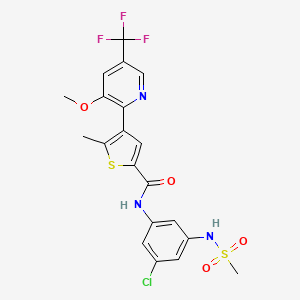
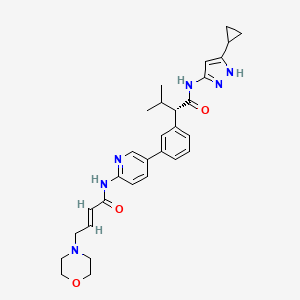
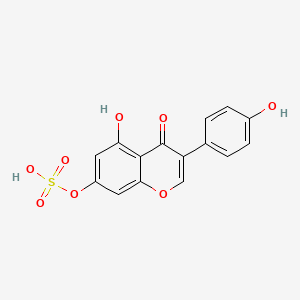
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
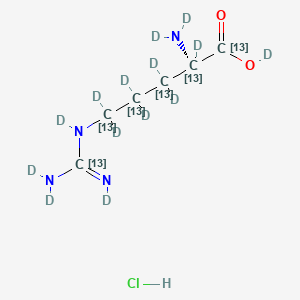
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
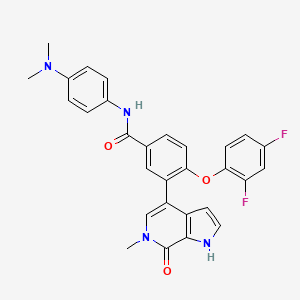
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
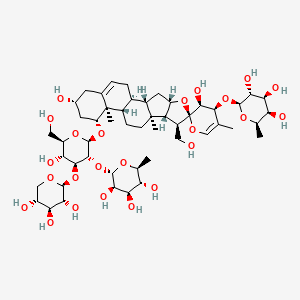
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
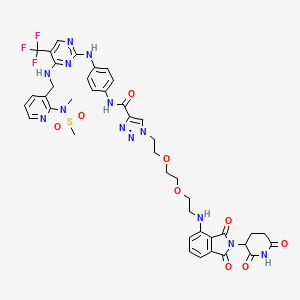
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
